3-iodo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide -

3-iodo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Catalog Number: EVT-3784525
CAS Number:
Molecular Formula: C17H13IN4O3S
Molecular Weight: 480.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(2-Pyrimidinylamino)sulfonyl]phenyl}acetamide (N4-Acetylsulfadiazine)

Compound Description: N-{4-[(2-Pyrimidinylamino)sulfonyl]phenyl}acetamide, also known as N4-acetylsulfadiazine, is a metabolite of the antibacterial drug sulfadiazine . While N4-acetylsulfadiazine itself does not exhibit antibacterial activity, its copper(II) complex demonstrates moderate growth inhibition against various bacteria in vitro .

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

Compound Description: Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) is a copper(II) complex with N4-acetylsulfadiazine as the ligand . The complex exhibits moderate growth inhibition against several bacteria in in vitro assays, despite the lack of inherent antibacterial activity in N4-acetylsulfadiazine itself .

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide, also known as ZENECA ZD3523, is a potent leukotriene receptor antagonist . It exhibits high affinity for leukotriene receptors, potently inhibiting bronchoconstriction induced by leukotrienes in guinea pigs .

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide, also known as Venetoclax N-oxide (VNO), is a potential oxidative impurity of the Bcl-2 inhibitor Venetoclax .

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide, known as Venetoclax Hydroxylamine Impurity (VHA), is another potential oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO .

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide, designated as M30, is a significant metabolite of Venetoclax . It is formed via nitro reduction of Venetoclax, likely mediated by gut bacteria .

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) is a major human metabolite of Venetoclax . It is primarily formed through oxidation of the cyclohexenyl ring by CYP3A4, followed by cyclization with the piperazine ring . While a disproportionate human metabolite, M27 is not expected to exhibit clinically significant pharmacological activity .

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787) is a novel peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist . It effectively blocks the activity of PPARβ/δ both in vitro and in vivo, exhibiting high selectivity for PPARβ/δ over other PPAR subtypes .

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (III)

Compound Description: 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (III) is a major degradation product of glibenclamide, an antidiabetic drug . It is formed under acidic and neutral hydrolysis conditions at elevated temperatures .

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15)

Compound Description: 2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15) is a potent inverse agonist of RORγ, a nuclear receptor involved in T-helper 17 cell differentiation and function . It effectively inhibits IL-17 release from human T-helper 17 cells, suggesting its potential for treating autoimmune diseases .

Properties

Product Name

3-iodo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

IUPAC Name

3-iodo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Molecular Formula

C17H13IN4O3S

Molecular Weight

480.3 g/mol

InChI

InChI=1S/C17H13IN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22)

InChI Key

NEIWEGXJSBVKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.